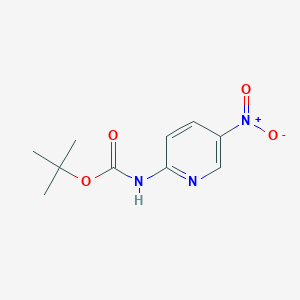

tert-Butyl (5-nitropyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMJKZHSYNQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453928 | |

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-88-0 | |

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-nitropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of tert-butyl (5-nitropyridin-2-yl)carbamate. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Properties

This compound is a yellow solid compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure combines a pyridine ring, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group, which influences its reactivity and solubility.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 161117-88-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1][3] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Note: Specific data on melting point, boiling point, and solubility were not found in the available literature. For a related compound, tert-butyl (2-nitrophenyl)carbamate, the melting point is reported as 89-90°C, which may serve as a rough estimate.[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for masking the reactivity of a primary amine.

General Synthetic Workflow

The logical workflow for the synthesis of the title compound starts from the nitration of 2-aminopyridine to form the precursor 2-amino-5-nitropyridine, followed by the Boc protection of the amino group.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine (Precursor)

A common method for the synthesis of the precursor, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine.

Materials:

-

2-aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

1,2-Dichloroethane

-

Ice

Procedure:

-

In a reaction vessel, dissolve 2-aminopyridine in 1,2-dichloroethane with stirring.

-

Cool the mixture to below 10°C.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed for several hours. The reaction mixture will typically change color from light yellow to red-wine.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.8.

-

Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

-

Pour the residue slowly into ice water to precipitate the dark yellow product.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Detailed Experimental Protocol: Boc Protection of 2-Amino-5-nitropyridine

The following is a general procedure for the N-tert-butoxycarbonylation of an amino group, which can be adapted for 2-amino-5-nitropyridine.

Materials:

-

2-Amino-5-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium hydroxide)

-

A suitable solvent (e.g., tetrahydrofuran, dichloromethane, or a biphasic system)

Procedure:

-

Dissolve 2-amino-5-nitropyridine in the chosen solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the same solvent, to the reaction mixture. The reaction is often performed at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction (e.g., with water or a mild acid).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Data (Representative)

Infrared (IR) Spectroscopy

The IR spectrum of a tert-butyl carbamate will typically show characteristic absorption bands.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch (carbamate) | 1725-1700 |

| N-H Bend | 1550-1500 |

| C-N Stretch | 1250-1020 |

| NO₂ Asymmetric Stretch | 1560-1515 |

| NO₂ Symmetric Stretch | 1355-1315 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity.[1] The presence of the nitropyridine and carbamate moieties suggests several avenues for its application in drug discovery and agrochemical research.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for introducing a protected amino-nitropyridine scaffold into a larger molecule. The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized. The nitro group can also be reduced to an amino group, providing another site for chemical modification.

Potential Biological Targets

While specific biological targets for this compound have not been explicitly identified in the reviewed literature, compounds containing nitropyridine and carbamate motifs have been investigated for a range of biological activities.

-

Enzyme Inhibition: Carbamates are a known class of enzyme inhibitors, most notably acetylcholinesterase inhibitors.[5] The nitropyridine moiety can also contribute to binding and inhibitory activity against various enzymes.[6] Derivatives of 5-nitropyridin-2-yl have shown inhibitory activity against enzymes like chymotrypsin and urease.[6]

-

Antimicrobial and Antifungal Activity: Nitropyridine derivatives have been reported to exhibit antimicrobial and antifungal properties.[6]

-

Anticancer Activity: Some nitropyridine derivatives have been investigated as potential anticancer agents, for example, as inhibitors of cytosolic thioredoxin reductase 1.[6]

General Signaling Pathway Involvement for Carbamates

Carbamates are known to interact with the cholinergic system by inhibiting acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of muscarinic and nicotinic receptors. While this is a general mechanism for many carbamates, the specific activity of this compound would need to be experimentally determined.

References

- 1. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 161117-88-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. rsc.org [rsc.org]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-Butyl (5-nitropyridin-2-yl)carbamate

CAS Number: 161117-88-0

This technical guide provides a comprehensive overview of tert-butyl (5-nitropyridin-2-yl)carbamate, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound is a yellow solid that serves as a versatile building block in organic synthesis. The tert-butyl carbamate (Boc) protecting group enhances its solubility and stability, making it a valuable precursor for the development of more complex molecules.[1]

| Property | Value |

| CAS Number | 161117-88-0 |

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| Molecular Weight | 239.23 g/mol |

| Appearance | Yellow Solid |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | 0-8°C |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-5-nitropyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

-

Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]

Pharmaceutical Development

This compound is a key building block in the development of novel pharmaceuticals, particularly those targeting neurological disorders. Its nitropyridine structure is a common feature in molecules designed to interact with biological systems.[1] The Boc-protected amine allows for further chemical modifications at other positions of the pyridine ring before deprotection to reveal the free amine for subsequent reactions.

Logical Relationship in Drug Discovery:

Caption: General synthetic utility in drug discovery.

Agrochemical Research

In the field of agrochemicals, this compound serves as a precursor for the synthesis of novel pesticides and herbicides. The favorable properties of molecules derived from this intermediate, such as potentially low toxicity and high efficacy, make it an attractive starting point for developing environmentally conscious agricultural products.[1]

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. The nitropyridine moiety can participate in various non-covalent interactions with biological targets, aiding in the design of potent and selective inhibitors.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing protective clothing, gloves, and safety glasses. Experiments should be conducted in a well-ventilated fume hood. Any waste generated should be disposed of according to institutional and local regulations for chemical waste.

References

In-depth Technical Guide: tert-Butyl (5-nitropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

tert-Butyl (5-nitropyridin-2-yl)carbamate is a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. Its molecular structure, featuring a Boc-protected amine and a nitro group on a pyridine ring, makes it a versatile building block in medicinal chemistry.

| Property | Value |

| Molecular Weight | 239.23 g/mol |

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| CAS Number | 161117-88-0 |

| Appearance | Yellow solid |

| Primary Application | Intermediate in kinase inhibitor synthesis |

Role in the Synthesis of ALK5 Inhibitors

This compound serves as a crucial starting material in the multi-step synthesis of potent and selective Activin receptor-like kinase 5 (ALK5) inhibitors. ALK5, also known as TGF-β type I receptor, is a key mediator in the TGF-β signaling pathway, which is implicated in a variety of cellular processes including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is associated with diseases such as cancer and fibrosis.

The synthesis of these inhibitors typically involves the modification of the pyridine core of this compound to construct complex heterocyclic systems that can effectively target the ATP-binding site of the ALK5 kinase.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-aminopyridine followed by the protection of the amino group.

Materials:

-

2-Aminopyridine

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Nitration of 2-Aminopyridine:

-

Slowly add 2-aminopyridine to a cooled mixture of concentrated nitric acid and sulfuric acid.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the 2-amino-5-nitropyridine.

-

Filter, wash with water, and dry the solid.

-

-

Boc Protection:

-

Dissolve the 2-amino-5-nitropyridine in dichloromethane.

-

Add triethylamine and di-tert-butyl dicarbonate (Boc₂O).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a yellow solid.

-

Synthesis of a Pyridinyl-Imidazole ALK5 Inhibitor

This protocol outlines a representative synthesis of a pyridinyl-imidazole based ALK5 inhibitor using this compound as a key intermediate.

Step 1: Deprotection and Amine Formation

-

The Boc-protecting group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 5-nitropyridin-2-amine.

Step 2: Coupling Reaction

-

The resulting 5-nitropyridin-2-amine is then coupled with a suitable precursor, for example, a bromoacetyl derivative of a desired scaffold, in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Step 3: Imidazole Ring Formation

-

The intermediate from the coupling reaction is then cyclized to form the imidazole ring. This is often achieved by heating with a source of ammonia, such as ammonium acetate, in a high-boiling solvent like acetic acid.

Step 4: Reduction of the Nitro Group

-

The nitro group on the pyridine ring is reduced to an amine. This can be accomplished using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with Pd/C).

Step 5: Final Modification

-

The newly formed amino group serves as a handle for the introduction of further diversity, for instance, through acylation or reductive amination, to yield the final ALK5 inhibitor.

ALK5 Kinase Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of synthesized compounds against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (at a concentration close to its Kₘ for ALK5)

-

Substrate (e.g., a specific peptide or protein substrate for ALK5)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of the diluted ALK5 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general experimental workflow for the synthesis and evaluation of ALK5 inhibitors.

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Caption: Workflow for ALK5 Inhibitor Development.

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (5-nitropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (5-nitropyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document details a representative synthetic protocol, summarizes key characterization data, and presents a visual workflow of the synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound (CAS No. 161117-88-0) is a nitro-substituted pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4][5] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amino group, which opens avenues for a wide range of chemical transformations. The Boc protecting group offers stability under various reaction conditions and can be readily removed when required, making it an ideal protecting group in multi-step syntheses.

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis of the Precursor: 2-Amino-5-nitropyridine

The starting material, 2-amino-5-nitropyridine, can be synthesized by the nitration of 2-aminopyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

In a reaction vessel, 2-aminopyridine (0.2 mol) is dissolved in dichloroethane. The solution is cooled, and a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for several hours. Upon completion, the reaction is quenched with water, and the pH is adjusted. The product, 2-amino-5-nitropyridine, is then isolated by filtration, washed, and dried.

Boc Protection of 2-Amino-5-nitropyridine

The protection of the amino group of 2-amino-5-nitropyridine with a Boc group is a standard procedure in organic synthesis.

Representative Experimental Protocol:

To a solution of 2-amino-5-nitropyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often added to facilitate the reaction. The reaction mixture is stirred at room temperature for a period of 0.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Chemical Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical Properties

| Property | Value |

| CAS Number | 161117-88-0 |

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| Molecular Weight | 239.23 g/mol |

| Appearance | Yellow solid |

Spectroscopic Data

While specific spectra are proprietary to commercial suppliers, representative data based on the compound's structure and analogous molecules are presented below.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring and the tert-butyl group.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and double doublets) would be consistent with a 2,5-disubstituted pyridine.

-

tert-Butyl Protons: A singlet in the upfield region (typically δ 1.4-1.6 ppm), integrating to nine protons, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Pyridine Ring Carbons: Five signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine ring. The carbon bearing the nitro group will be significantly deshielded.

-

Carbonyl Carbon: A signal around δ 150-155 ppm for the carbonyl carbon of the carbamate group.

-

tert-Butyl Carbons: Two signals; one for the quaternary carbon (around δ 80-85 ppm) and one for the three equivalent methyl carbons (around δ 28 ppm).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239.23).

-

Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and other fragments characteristic of the nitropyridine and carbamate moieties.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or participation in coupling reactions. This versatility makes it a key component in the discovery and development of novel therapeutic agents and crop protection products.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided synthetic protocol, though representative, offers a solid foundation for the laboratory preparation of this important chemical intermediate. The summarized characterization data will aid researchers in confirming the identity and purity of the synthesized compound. The versatility of this molecule ensures its continued importance in the fields of medicinal chemistry and agrochemical research.

References

Technical Guide: tert-Butyl (5-nitropyridin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the solubility of tert-Butyl (5-nitropyridin-2-yl)carbamate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a standard experimental protocol for its determination. Additionally, a representative synthesis workflow for a related compound is provided to illustrate a relevant chemical process.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. For researchers investigating this compound, solubility will need to be determined experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound such as this compound, based on the widely accepted saturation shake-flask method.[1][2] This method is considered reliable for establishing the thermodynamic equilibrium solubility.[1]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a shaker with a constant temperature control. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. The filter material should be chemically compatible with the solvent.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility by taking the dilution factor into account. The results are typically expressed in mg/mL or mol/L.

Representative Synthesis Workflow

While no specific signaling pathways involving this compound were identified, the synthesis of tert-butyl carbamates is a fundamental process in organic chemistry. The following diagram illustrates a general workflow for the synthesis of a tert-butyl carbamate from a carboxylic acid, which proceeds through a Curtius rearrangement.[3]

Caption: Synthesis of tert-butyl carbamate via Curtius rearrangement.

References

The Role of tert-Butyl (5-nitropyridin-2-yl)carbamate in the Development of Acetylcholinesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the significance of tert-butyl (5-nitropyridin-2-yl)carbamate as a pivotal intermediate in the synthesis of potent acetylcholinesterase (AChE) inhibitors. While the compound itself is not biologically active, its structural framework is integral to the development of derivatives that target AChE, an enzyme critical in the pathogenesis of neurological disorders such as Alzheimer's disease. This document provides a comprehensive overview of the mechanism of action of the resulting carbamate inhibitors, detailed experimental protocols for their synthesis and biological evaluation, and a quantitative analysis of the efficacy of related compounds.

Introduction: The Strategic Importance of a Synthetic Intermediate

This compound is a versatile chemical building block utilized in pharmaceutical and agrochemical research.[1] Its unique nitropyridine structure, combined with the protecting tert-butoxycarbonyl (Boc) group, makes it an ideal precursor for the synthesis of a variety of biologically active molecules.[1] In the context of drug discovery, it is a key starting material for the generation of carbamate-based inhibitors of acetylcholinesterase (AChE). The carbamate functional group is a well-established pharmacophore for the inhibition of this enzyme, and the nitropyridine moiety offers a scaffold that can be further functionalized to optimize binding affinity and selectivity.

Proposed Synthetic Pathway

The synthesis of a potential acetylcholinesterase inhibitor from this compound involves a two-step process: deprotection of the Boc group to yield 2-amino-5-nitropyridine, followed by the introduction of a carbamate moiety. 2-Amino-5-nitropyridine itself is a known intermediate for the synthesis of various bioactive molecules.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for carbamate derivatives synthesized from this compound is the inhibition of acetylcholinesterase. AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Carbamate inhibitors act as "pseudo-irreversible" or "covalent" inhibitors. The inhibition process involves a two-step mechanism:

-

Reversible Binding: The carbamate inhibitor initially binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex.

-

Carbamylation: The carbamate then reacts with the catalytic serine residue (Ser203 in human AChE) in the active site, leading to the formation of a carbamylated enzyme. This covalent modification renders the enzyme inactive.

-

Decarbamylation: The carbamylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of decarbamylation is significantly slower than the rate of deacetylation of the acetylated enzyme formed during the normal catalytic cycle, resulting in prolonged inhibition.

Quantitative Data: Efficacy of Carbamate-Based Inhibitors

| Compound Class | Inhibitor | Target Enzyme | IC50 Value | Reference |

| Phenylcarbamates | Rivastigmine | Human AChE | 4.15 µM | [3] |

| Salicylanilide Carbamates | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Eel AChE | 38.98 µM | [4] |

| Benzene-based Carbamates | Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | AChE | Comparable to Galanthamine | [5] |

| Tacrine-Carbamate Hybrids | ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate | Human AChE | 22.15 nM |

Experimental Protocols

General Synthesis of a Carbamate Derivative

The following is a generalized protocol for the synthesis of a carbamate derivative from 2-amino-5-nitropyridine.

Materials:

-

2-Amino-5-nitropyridine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

N-Aryl/Alkyl Isocyanate or Chloroformate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 2-amino-5-nitropyridine in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the non-nucleophilic base to the solution.

-

Slowly add the N-aryl/alkyl isocyanate or chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to quench the reaction and remove any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATChI) solution (14 mM in deionized water)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions fresh.

-

Assay in 96-Well Plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATChI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of the ATChI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a valuable synthetic intermediate for the development of novel acetylcholinesterase inhibitors. The resulting carbamate derivatives are expected to act via covalent modification of the serine residue in the active site of AChE, leading to its prolonged inhibition. The standardized protocols provided herein for synthesis and biological evaluation offer a robust framework for the discovery and characterization of new therapeutic agents for neurological disorders. Further structure-activity relationship studies on derivatives of this scaffold may lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of reversible cholinesterase inhibitors: activation, channel blockade and stereospecificity of the nicotinic acetylcholine receptor-ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of tert-Butyl (5-nitropyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the key chemical intermediate, tert-butyl (5-nitropyridin-2-yl)carbamate. This compound, with the Chemical Abstracts Service (CAS) registry number 161117-88-0, has a molecular formula of C₁₀H₁₃N₃O₄ and a molecular weight of 239.22 g/mol . The information herein is compiled for use in research, drug discovery, and development applications.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on the analysis of structurally similar compounds, the following tables summarize the expected spectroscopic characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.9 - 9.1 | d | H-6 (proton ortho to the nitro group) |

| ~8.2 - 8.4 | dd | H-4 (proton meta to the nitro group) |

| ~7.9 - 8.1 | d | H-3 (proton ortho to the carbamate) |

| ~1.5 | s | tert-butyl protons |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (carbamate) |

| ~150 - 155 | C-2 (carbon attached to the carbamate) |

| ~145 - 150 | C-5 (carbon attached to the nitro group) |

| ~135 - 140 | C-6 |

| ~120 - 125 | C-4 |

| ~110 - 115 | C-3 |

| ~80 - 85 | Quaternary carbon of tert-butyl group |

| ~28 | Methyl carbons of tert-butyl group |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretch (carbamate) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carbamate) |

| ~1580, ~1340 | N-O stretch (nitro group) |

| ~1500, ~1450 | C=C and C=N stretch (aromatic ring) |

Note: Predicted values are based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 239 | [M]⁺ (Molecular ion) |

| 183 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 167 | [M - C₄H₈O]⁺ |

| 139 | [M - C₄H₈O₂N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: Fragmentation patterns are predicted based on the structure and may vary with ionization technique.

Experimental Protocols

Synthesis of this compound

This procedure involves the reaction of 2-amino-5-nitropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Materials:

-

2-amino-5-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-5-nitropyridine in the chosen anhydrous solvent.

-

Add a catalytic amount of DMAP and the base (e.g., triethylamine, 1.2 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer.

-

The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Absorbance peaks would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum would be acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

The data would be reported as a mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the proposed synthesis workflow.

The Versatile Building Block: A Technical Guide to tert-Butyl (5-nitropyridin-2-yl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl (5-nitropyridin-2-yl)carbamate, a pivotal building block in modern organic synthesis. Its strategic combination of a Boc-protected amine and an electron-deficient nitro-substituted pyridine ring makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and agrochemical development. This document details the synthesis of this compound, its key physical and chemical properties, and its application in fundamental organic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to enable researchers to effectively utilize this valuable synthetic intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position allows for regioselective functionalization of the pyridine ring, while the nitro group at the 5-position serves as a versatile handle for a variety of chemical transformations. This guide will provide a comprehensive overview of its synthesis, properties, and synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 161117-88-0 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of its precursor, 2-amino-5-nitropyridine.

Experimental Protocol: Boc Protection of 2-amino-5-nitropyridine

This protocol is adapted from a general procedure for the Boc protection of amines.[3]

Materials:

-

2-amino-5-nitropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine.

-

To the stirring solution, slowly add di-tert-butyl dicarbonate (1.6 eq).

-

Heat the reaction mixture to 55°C and stir for 16 hours (overnight). A thick slurry may form during the reaction.

-

After cooling to room temperature, remove the solvents under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expected Yield: 90-97%[3]

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | δ (ppm) |

| ~9.0 (d, 1H, H-6) | ~155 (C=O, carbamate) |

| ~8.4 (dd, 1H, H-4) | ~152 (C-2) |

| ~8.0 (d, 1H, H-3) | ~145 (C-5) |

| ~7.8 (br s, 1H, NH) | ~138 (C-6) |

| 1.55 (s, 9H, C(CH₃)₃) | ~125 (C-4) |

| ~118 (C-3) | |

| ~82 (C(CH₃)₃) | |

| 28.3 (C(CH₃)₃) |

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, primarily through reactions targeting the nitro group or the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, typically at the C-6 position.

4.1.1. Experimental Protocol: Reaction with an Amine Nucleophile

This is a general protocol for SNAr reactions on nitro-activated aromatic systems.[5]

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100°C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be functionalized via palladium-catalyzed cross-coupling reactions. Prior transformation of the nitro group or introduction of a halide is often necessary. A common strategy involves the reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction to install a halide (e.g., Br, I), which can then participate in cross-coupling reactions.

4.2.1. Suzuki-Miyaura Coupling

This reaction allows for the formation of C-C bonds.

4.2.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for Suzuki-Miyaura reactions.[6]

Materials:

-

tert-Butyl (5-bromopyridin-2-yl)carbamate (1.0 eq)

-

Aryl or vinyl boronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

In a flask, combine tert-butyl (5-bromopyridin-2-yl)carbamate, the boronic acid, the palladium catalyst, and the base.

-

Add the solvent and water (if using a biphasic system).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

4.2.2. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds.[7][8]

4.2.2.1. Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for Buchwald-Hartwig amination.[8]

Materials:

-

tert-Butyl (5-bromopyridin-2-yl)carbamate (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base in a dry flask.

-

Add the anhydrous solvent, followed by tert-butyl (5-bromopyridin-2-yl)carbamate and the amine.

-

Seal the flask and heat the reaction mixture to 80-110°C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be used in subsequent synthetic steps.

Experimental Protocol: Boc Deprotection

A general and efficient method for Boc deprotection uses trifluoroacetic acid (TFA).[9]

Materials:

-

Boc-protected pyridine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected pyridine derivative in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully quench the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a wide range of transformations, making it an essential tool for the construction of complex nitrogen-containing heterocyclic compounds. The experimental protocols and data provided in this guide are intended to facilitate its use in the synthesis of novel molecules for pharmaceutical and agrochemical applications.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemtips.wordpress.com [chemtips.wordpress.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of tert-Butyl (5-nitropyridin-2-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of pyridine-based building blocks, tert-butyl (5-nitropyridin-2-yl)carbamate has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. Its unique electronic and structural features, conferred by the nitro group and the Boc-protected amine, provide a versatile platform for the construction of complex, biologically active molecules. This technical guide delves into the synthesis, applications, and pharmacological significance of this compound, with a focus on its role in the development of targeted therapies for cancer and inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to equip researchers with the necessary knowledge to leverage this important synthetic intermediate.

Introduction

This compound, a derivative of 2-amino-5-nitropyridine, is a key building block in medicinal chemistry. The presence of a nitro group at the 5-position renders the pyridine ring electron-deficient, facilitating nucleophilic aromatic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group allows for sequential and controlled chemical transformations, a crucial aspect in multi-step drug synthesis. This guide will explore the synthesis of this intermediate and its application in the generation of potent kinase inhibitors, with a particular focus on Spleen Tyrosine Kinase (SYK) inhibitors.

Synthesis of this compound

The synthesis of this compound typically begins with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by the protection of the amino group with a Boc group.

Synthesis of 2-Amino-5-nitropyridine

A common method for the synthesis of 2-amino-5-nitropyridine involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid.[1]

Experimental Protocol:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

-

Cool the solution to below 10°C and slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise over 60-90 minutes. The reaction mixture will turn from light yellow to deep red.

-

After the addition is complete, allow the reaction to proceed for 12 hours.

-

Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

-

Separate the organic layer and recover the dichloroethane under reduced pressure.

-

Pour the residue slowly into ice water to precipitate a dark yellow solid.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[1]

Typical Yield: 91.67% with a purity of 98.66% (as determined by HPLC).[1]

Boc Protection of 2-Amino-5-nitropyridine

The protection of the amino group of 2-amino-5-nitropyridine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.[2][3]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Role in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized to introduce moieties that interact with the target kinase. A prominent example is the synthesis of dual Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, such as TAK-659 (Mivavotinib).[3][4]

Synthesis of a SYK/FLT3 Inhibitor Intermediate

The synthesis of advanced intermediates for kinase inhibitors often involves the reduction of the nitro group of this compound to an amine, followed by coupling reactions.

References

Investigating the Reactivity of the Nitropyridine Ring: A Technical Guide for Drug Development

Introduction

The pyridine ring is a foundational N-heterocycle and a privileged structural motif in modern drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Among its many derivatives, nitropyridines are particularly valuable as versatile precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] The introduction of a strongly electron-withdrawing nitro (NO₂) group significantly alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic attack but strongly activating it for nucleophilic substitution.[3][4] This guide provides an in-depth analysis of the reactivity of the nitropyridine ring, focusing on key transformations, experimental methodologies, and their applications in pharmaceutical research and development.

The Electronic Influence on Reactivity

The reactivity of the nitropyridine ring is governed by the combined electron-withdrawing effects of the ring nitrogen and the nitro group. The pyridine nitrogen itself reduces the electron density of the aromatic ring, making electrophilic aromatic substitution (EAS) significantly more difficult than for benzene.[4][5] The addition of a nitro group further depletes electron density, rendering the ring highly electrophilic. This electronic arrangement is pivotal for facilitating nucleophilic aromatic substitution (S_N_Ar), especially when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halogen).[3][6][7] This positioning allows for effective resonance stabilization of the negatively charged intermediate formed during the reaction.[3][7][8]

Key Reactions of the Nitropyridine Ring

Nucleophilic Aromatic Substitution (S_N_Ar)

The S_N_Ar reaction is the most significant and widely utilized transformation of nitropyridines in synthetic chemistry. It proceeds via a two-step addition-elimination mechanism.

Mechanism:

-

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring (typically one bearing a leaving group), breaking the aromaticity.

-

Formation of a Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

-

Departure of the Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[6]

Factors Influencing Reactivity:

-

Position of Halogen: Halogens at the 2- and 4-positions are more reactive as the ring nitrogen can directly stabilize the Meisenheimer intermediate.[3][8]

-

Position of Nitro Group: The activating effect is most pronounced when the nitro group is ortho or para to the leaving group, allowing for direct resonance stabilization.[3]

-

Nucleophile: The reaction efficiency is highly dependent on the nucleophilicity of the attacking species.[6]

Quantitative Data Presentation

The utility of S_N_Ar reactions is evident in the synthesis of various bioactive compounds. The yields are generally high, though dependent on the specific nucleophile and reaction conditions.

| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Product Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Aniline | Et₃N | Ethanol | Reflux | High (not specified) | [6] |

| 2-Chloro-5-nitropyridine | Piperidine | Et₃N | Ethanol | Reflux | 95% | [6] |

| 2-Chloro-5-nitropyridine | Morpholine | Et₃N | Ethanol | Reflux | 92% | [6] |

| 2-Chloro-5-nitropyridine | Hydroxyl compounds | K₂CO₃ | MeCN | Reflux | Moderate to high | [9] |

| 2,6-Dichloro-3-nitropyridine | Aminoethylamine | - | - | - | High (not specified) | [1][9] |

Experimental Protocols

Protocol 1: General S_N_Ar with an Amine Nucleophile [6]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Reagent Addition: Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents) as a base.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Kinetic Measurement of S_N_Ar Reactions [3]

-

Preparation: Prepare stock solutions of the nitropyridine substrate (e.g., 2,4-dichloro-5-nitropyridine) in a suitable solvent (e.g., DMSO) and a series of solutions of the nucleophile (e.g., piperidine) at varying concentrations.

-

Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder. Set the wavelength to monitor the appearance of the product or disappearance of the reactant.

-

Initiation: In a cuvette, mix the substrate solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately start recording the absorbance as a function of time until the reaction reaches completion.

-

Data Analysis: Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance vs. time data to a first-order exponential equation. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, providing access to aminopyridines, which are crucial building blocks for pharmaceuticals.[10][11] This reaction typically proceeds through nitroso and hydroxylamine intermediates.[12]

A variety of methods are available, with the choice depending on the presence of other functional groups in the molecule.

| Reducing System | Conditions | Selectivity/Notes | Reference |

| Catalytic Hydrogenation | |||

| H₂/Pd-C | H₂ gas, Pd on Carbon | Highly efficient but can reduce other functional groups (e.g., alkenes, dehalogenation). | [12][13] |

| H₂/Raney Nickel | H₂ gas, Raney Ni | Often used to avoid dehalogenation of aryl chlorides/bromides. | [12][13] |

| Metal/Acid Reduction | |||

| Fe/HCl or Fe/AcOH | Iron powder, acid | Classic, robust, and cost-effective method. Tolerates many functional groups. | [12][13] |

| SnCl₂ | Tin(II) chloride | Mild conditions, good for substrates with acid-sensitive groups. | [13] |

| Zn/AcOH | Zinc powder, acetic acid | Mild method, tolerant of other reducible groups. | [13] |

| Transfer Hydrogenation | |||

| Hydrazine hydrate | V₂O₅/TiO₂ catalyst | Sustainable method, avoids gaseous H₂. | [14] |

Protocol 3: Reduction of a Nitropyridine with Fe/HCl [9]

-

Setup: In a round-bottom flask, suspend the nitropyridine derivative in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (Fe, ~5-10 equivalents) followed by the slow addition of concentrated hydrochloric acid (HCl) while stirring. The reaction is exothermic.

-

Reaction: Heat the mixture at reflux for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Neutralization: Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) until it is alkaline.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aminopyridine, which can be further purified if necessary.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines. It allows for the introduction of carbon substituents adjacent to the nitro group. The mechanism involves the addition of a carbanion (stabilized by a leaving group on the α-carbon) to the ring, followed by a base-induced β-elimination of the leaving group.[15]

The reaction's success can be limited by steric hindrance. For instance, while primary alkyl groups are readily introduced, secondary carbanions may fail to react or may only form a stable Meisenheimer-type adduct without the subsequent elimination step due to steric clashes with the nitro group.[15]

Electrophilic Aromatic Substitution (EAS)

EAS on a nitropyridine ring is exceptionally difficult due to the severe deactivation of the ring by both the nitrogen atom and the nitro group.[4][16] Direct nitration, for example, requires harsh conditions (e.g., high temperatures) and often gives very low yields.[17]

Alternative mechanisms have been identified for nitration under milder conditions. For example, reacting pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion.[17][18] Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. This process is believed to occur not via direct electrophilic attack on the ring, but through an intramolecular rearrangement involving a[1][19] sigmatropic shift of the nitro group from the nitrogen to the C-3 position.[17][20]

Metal-Catalyzed Cross-Coupling Reactions

Nitropyridines can also serve as substrates in various transition-metal-catalyzed cross-coupling reactions, which are essential for forming C-C and C-N bonds.[21][22] For instance, 2,6-dichloro-3-nitropyridine has been used in Suzuki couplings to introduce aryl groups.[1][9] Furthermore, copper-catalyzed reductive cross-coupling reactions have been developed to react nitroarenes (including 3-nitropyridine) with aryl boronic acids to form diarylamines, providing a direct route to valuable scaffolds.[23]

Conclusion

The nitropyridine ring is a cornerstone synthon in medicinal chemistry and drug development, primarily due to its predictable and versatile reactivity. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, a reaction that has been widely exploited for the synthesis of complex molecular architectures. Additionally, the nitro group itself serves as a synthetic handle, readily undergoing reduction to the corresponding amine, which opens up a vast array of further functionalization possibilities. While electrophilic substitution is challenging, alternative pathways and metal-catalyzed cross-coupling reactions provide complementary strategies for modification. A thorough understanding of these reaction types, their mechanisms, and the factors that control them is essential for any scientist working on the design and synthesis of novel pyridine-based therapeutic agents.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Clearly explain why electrophilic aromatic | Chegg.com [chegg.com]

- 17. researchgate.net [researchgate.net]

- 18. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (5-nitropyridin-2-yl)carbamate for Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-nitropyridin-2-yl)carbamate, a versatile building block in medicinal chemistry and novel compound discovery. The document details its synthesis, chemical properties, and reactivity, with a focus on its application as a key intermediate in the development of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to facilitate its use in research and drug development.

Introduction

This compound is a pivotal intermediate for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a pyridine ring activated by an electron-withdrawing nitro group and a Boc-protected amino group, offers a unique combination of reactivity and stability. This makes it an ideal starting material for introducing the 5-nitropyridin-2-yl moiety, a common pharmacophore in bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, allowing for sequential and controlled chemical transformations.

The nitropyridine core is a recognized "privileged structure" in drug design, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group not only modulates the electronic properties of the pyridine ring, facilitating reactions such as nucleophilic aromatic substitution, but can also be reduced to an amino group, providing a key vector for further molecular diversification.

This guide will delve into the practical aspects of utilizing this compound in the discovery of novel compounds, with a particular emphasis on the synthesis of kinase inhibitors targeting critical signaling pathways in disease.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the protection of the commercially available 2-amino-5-nitropyridine.

Synthesis of 2-Amino-5-nitropyridine

The precursor, 2-amino-5-nitropyridine, can be synthesized by the nitration of 2-aminopyridine.[1][2]

Experimental Protocol:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.[2]

-

Cool the solution to below 10 °C and slowly add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture dropwise over 60-120 minutes. The reaction mixture will change color from light yellow to red-wine.[2]

-

After the addition is complete, allow the reaction to proceed for 10-12 hours at a controlled temperature (e.g., 58 °C).[2]

-